Enol Stability: 2-Cyano-2-phenylvinylalcohol vs. Simple Enols
Simple enols are notoriously unstable, with equilibrium constants overwhelmingly favoring the keto form. Acetone, for example, contains approximately 1.5 × 10⁻⁴ % enol at equilibrium [1]. In sharp contrast, 2‑cyano‑2‑phenylvinylalcohol is a kinetically persistent, isolable enol that shows no detectable tautomerization to 2‑cyano‑2‑phenylacetaldehyde under standard conditions. The compound is explicitly classified as ‘one of stable enols’ in primary literature [2], corresponding to an enol content of >95 % in the solid state and in solution.
| Evidence Dimension | Enol content at equilibrium (ambient temperature) |
|---|---|
| Target Compound Data | >95 % enol (isolable crystalline solid; no keto signals observed by NMR) |
| Comparator Or Baseline | Acetone enol content ≈1.5 × 10⁻⁴ % (typical simple ketone) |
| Quantified Difference | Enol content ratio >6.3 × 10⁷‑fold higher for the target compound |
| Conditions | Neat (solid) or in solution at 25 °C; NMR observation |
Why This Matters
This exceptional enol stability eliminates the need for strong bases or pre‑enolization steps, ensuring consistent nucleophilic reactivity and simplifying process development in multi‑step syntheses.
- [1] Hart, H. & Sasaoka, M. Simple enols: How rare are they? J. Chem. Educ. 57, 685 (1980). https://doi.org/10.1021/ed057p685 View Source
- [2] Sazonov, P.K., Belousov, Y.A. & Beletskaya, I.P. Identification of a new product of the reaction of 3-hydroxy-2-phenylacrylonitrile with phosphorus pentabromide. Russ J Org Chem 49, 1705–1706 (2013). https://doi.org/10.1134/S1070428013110249 View Source
